molecular formula C10H8O4S4 B039494 Bis(ethylenedioxy)tetrathiafulvalene CAS No. 120120-58-3

Bis(ethylenedioxy)tetrathiafulvalene

Cat. No. B039494
M. Wt: 320.4 g/mol
InChI Key: QFUHUWZDTBITGQ-UHFFFAOYSA-N
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Description

Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) is an organic superconducting polymer that is used as an electron donor with a superconducting transition temperature (Tc) of 10K .


Synthesis Analysis

The synthesis of Bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF) involves the preparation of 2,3-dihydro-1,4-dithiin, which is involved in the synthesis of the organic donor compound bis(ethylenedioxy)tetrathiafulvalene . The synthesis, characterization, and electrochemical properties of the title molecule, a hybrid of bis(ethylenedioxy)tetrathiafulvalene and bis(ethylenedithio)tetrathiafulvalene, are presented .


Molecular Structure Analysis

The X-ray crystal structure analysis of a sulfur-containing π-donor molecule, bis(ethylenedithio)tetrathiafulvalene, (BEDT-TTF) shows that the BEDT-TTF molecule is nonplanar and that the crystal is composed of pairs of BEDT-TTF . Electronic and geometrical structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecules are studied using ab initio molecular orbital methods .


Chemical Reactions Analysis

Electrochemical oxidation was carried out at 40 °C and constant current of ∼ 1.3 μA .


Physical And Chemical Properties Analysis

Bis(ethylenedioxy)tetrathiafulvalene has a molecular weight of 320.4 g/mol . Its exact mass is 319.93054343 g/mol and its monoisotopic mass is also 319.93054343 g/mol . It has a topological polar surface area of 138 Ų .

Scientific Research Applications

  • Solubility and Film Formation : Bis(ethylenedioxy)tetrathiafulvalene molecules with alkyl chains significantly improve solubility in organic solvents, which facilitates the formation of good thin films. This property is crucial for applications in material science and nanotechnology (Aoyagi, Katsuhara, & Mori, 2004).

  • Functionalized Derivatives : The molecule's derivatives have potential applications across various fields, thanks to efficient synthetic routes developed for functionalized bis(ethylenedioxy)tetrathiafulvalene derivatives (Liu, Dolder, Pilkington, & Decurtins, 2002).

  • Electron Donor Properties : Studies have shown that derivatives of bis(ethylenedioxy)tetrathiafulvalene with hydroxymethyl, alkoxymethyl, or dialkoxymethyl side chains can be converted to radical cation salts, highlighting its electron-donating properties and applications in electronics (Saygılı et al., 2001).

  • Aromatic Ring-Annelated Derivatives : The synthesis of aromatic ring-annelated derivatives of bis(ethylenedioxy)tetrathiafulvalene offers a promising route for the synthesis of novel aromatic compounds (Parakka, Kini, & Williams, 1996).

  • Stable Metallic Behavior in Organic Charge-Transfer Complexes : Organic charge-transfer complexes of bis(ethylenedioxy)tetrathiafulvalene exhibit stable metallic behavior, attributed to strong aggregation of donor molecules into a two-dimensional layered structure (Horiuchi et al., 1996).

  • Semiconductor Properties : A novel bis(ethylenedioxy)tetrathiafulvalene-based salt with an aminoxyl radical shows promising properties as a semiconductor, demonstrating local spin moments at room temperature (Akutsu et al., 2008).

  • Superconducting Salts : Conducting and superconducting salts based on bis(ethylenedioxy)tetrathiafulvalene and related derivatives show promising physical properties, indicating their potential in superconductivity research (Papavassiliou et al., 1995).

  • Electrochemical Behavior : The electrochemical behavior of bis(ethylenedioxy)tetrathiafulvalene and its derivatives, influenced by electron withdrawing and donating groups, is crucial for applications in electrochemistry and materials science (Sezer, Turksoy, Tunca, & Ozturk, 2004).

Future Directions

Charge-transfer salts based on bis(ethylenedioxy)tetrathiafulvalene (BEDT-TTF or BO for short) provide a stable two-dimensional (2D) metallic state, while the electrical resistance often shows an upturn at low temperatures below 10 K . Disorders causing elastic scattering within the metallic domains, such as those of terminal ethylene groups, should be suppressed to prevent the localization .

properties

IUPAC Name

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxin-2-ylidene)-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4S4/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHUWZDTBITGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)SC(=C3SC4=C(S3)OCCO4)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376288
Record name Bis(ethylenedioxy)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(ethylenedioxy)tetrathiafulvalene

CAS RN

120120-58-3
Record name Bis(ethylenedioxy)tetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
S Horiuchi, H Yamochi, G Saito… - Journal of the …, 1996 - ACS Publications
The complex formation of bis(ethylenedioxy)tetrathiafulvalene (BEDO-TTF) with 29 organic electron acceptors and six organic anions yielded 37 charge-transfer (CT) complexes, about …
Number of citations: 208 pubs.acs.org
T Suzuki, H Yamochi, G Srdanov… - Journal of the …, 1989 - ACS Publications
Since the discovery of the highconductivity of its chloride salt, 1 tetrathiafulvalene (TTF) and all itsderivatives have become the most investigated donors for the generation of organic …
Number of citations: 161 pubs.acs.org
JK Jeszka, A Tracz, A Sroczyńska, M Kryszewski… - Synthetic metals, 1999 - Elsevier
The relationship between preparation conditions and properties of surface-conductive composites obtained by crystallization of low molecular weight organic conductors in polymer …
Number of citations: 28 www.sciencedirect.com
T Inayoshi - Synthetic Metals, 2018 - Elsevier
Tetrathiafulvalene (TTF) derivatives have been widely investigated as functional molecular materials with conducting properties. Radical salts of tetrathiafulvalene (TTF) derivatives …
Number of citations: 1 www.sciencedirect.com
T Mori, K Oshima, H Okuno, K Kato, H Mori, S Tanaka - Physical Review B, 1995 - APS
The Shubnikov–de Haas and the de Haas–van Alphen effects are observed in the organic metal bis (ethylenedioxy) tetrathiafulvalene chloride. Both oscillations consist of a …
Number of citations: 18 journals.aps.org
S Horiuchi, H Yamochi, G Saito… - Molecular Crystals and …, 1996 - Taylor & Francis
Highly-Oxidized States of Organic Donor Bis(ethylenedioxy)tetrathiafulvalene (BEDO-TTF) Page 1 Mol. Cryst. Liq. Crysr., 1996, Vol. pp. 357-365 Reprints available directly from the …
Number of citations: 29 www.tandfonline.com
KI Pokhodnia, ME Kozlov, VG Onischenko… - Synthetic metals, 1993 - Elsevier
The ir absorption and Raman spectra of BEDO are investigated. All fundamental vibrations are assigned using correlations between the obtained data and those for a well-known …
Number of citations: 32 www.sciencedirect.com
D Beckmann, S Wanka, J Wosnitza, G Goll… - The European Physical …, 1998 - Springer
We report on Shubnikov-de Haas and de Haas-van Alphen measurements of an organic metal based on the molecular donor bis(ethylenedioxy)-tetrathiavulvalene (= BEDO-TTF) and …
Number of citations: 4 link.springer.com
T Suzuki, H Yamochi, H Isotalo, C Fite, H Kasmai… - Synthetic metals, 1991 - Elsevier
The experimental details of the preparation of the title compound is described. The physical properties of (BEDO-TTF) 2.4 I 3 are presented. The temperature dependence of the …
Number of citations: 4 www.sciencedirect.com
RB Lyubovskii, SI Pesotskii, M Gener… - … of Emerging Materials, 2005 - Springer
Polarized reflectivity spectra, tight binding band structure calculations as well as magnetoresistance and magnetization measurements have been carried out for the new quasi-two-…
Number of citations: 8 link.springer.com

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